molecular formula C23H23NO2S B13830631 Methyl 2-amino-3-tritylsulfanylpropanoate

Methyl 2-amino-3-tritylsulfanylpropanoate

Cat. No.: B13830631
M. Wt: 377.5 g/mol
InChI Key: DXUZZMIANHJYIU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-tritylsulfanylpropanoate is a synthetic amino acid derivative characterized by a methyl ester group, an amino group at the second carbon, and a tritylsulfanyl (triphenylmethylthio) group at the third carbon of the propanoate backbone. This compound is primarily utilized in organic synthesis as a protected cysteine analog, where the tritylsulfanyl moiety serves to shield the thiol group during reactions. Its bulky, lipophilic structure influences solubility, stability, and reactivity, making it distinct from simpler amino acid esters .

Properties

IUPAC Name

methyl 2-amino-3-tritylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZZMIANHJYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(tritylthio)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as L-cysteine, is protected using a trityl chloride in the presence of a base like triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain (S)-Methyl 2-amino-3-(tritylthio)propanoate in high purity.

Industrial Production Methods

Industrial production of (S)-Methyl 2-amino-3-(tritylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Esterification: Large quantities of starting materials are subjected to protection and esterification reactions in industrial reactors.

    Continuous Purification: Advanced purification techniques like continuous chromatography are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The tritylthio group can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic conditions with nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-amino-3-(tritylthio)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(tritylthio)propanoate involves its role as a protecting group and intermediate in various chemical reactions. The tritylthio group protects the amino functionality during synthetic transformations, which can be selectively removed under specific conditions to reveal the free amino group for further reactions. The compound’s molecular targets and pathways are primarily related to its use in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Substituent at C3 Functional Groups Solubility (Predicted) Stability Profile
Methyl 2-amino-3-tritylsulfanylpropanoate Tritylsulfanyl (S-CPh₃) Amino, ester, thioether Low (lipophilic) Acid-labile; oxidatively stable
(S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid [] Hydroxy-3-methylphenyl Amino, carboxylic acid, phenol Moderate (polar) Stable in neutral pH; prone to oxidation
Ethametsulfuron methyl ester [] Sulfonylurea-triazine Sulfonylurea, triazine, ester Low (hydrophobic) Hydrolytically stable

Key Observations :

  • Tritylsulfanyl vs. Hydroxyl Groups : The tritylsulfanyl group in the target compound confers greater steric hindrance and lipophilicity compared to the hydroxyl group in the compound. This reduces aqueous solubility but enhances stability against nucleophilic attack .
  • Thioether vs. Sulfonylurea : Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester in ), the thioether group in the target compound lacks electrophilic reactivity, making it less prone to hydrolysis under alkaline conditions .
Table 2: Reactivity Comparison
Compound Reactivity with NO₂/O₃ [] Peptide Coupling Efficiency Deprotection Conditions
This compound Likely inert (stable thioether) High (steric protection) Acidic (e.g., TFA)
Cysteine methyl ester Oxidizes to disulfide Moderate N/A
tert-Butylthio-protected cysteine Moderate sensitivity to radicals High Strong acid or Hg²⁺

Insights :

  • The tritylsulfanyl group’s stability under oxidative conditions (e.g., ozone or nitrogen dioxide) contrasts with unprotected thiols, which readily form disulfides or react with environmental radicals .
  • Compared to tert-butylthio-protected analogs, the trityl group offers superior steric protection during peptide synthesis but requires harsher acidic conditions for removal .

Environmental and Health Considerations

  • The tritylsulfanyl group’s inertness suggests lower acute toxicity .
  • Environmental Persistence : The compound’s lipophilicity may contribute to bioaccumulation, though its lack of environmentally persistent free radicals (EPFRs) distinguishes it from particulate-bound radicals discussed in .

Biological Activity

Methyl 2-amino-3-tritylsulfanylpropanoate (also referred to as (S)-Methyl 2-amino-3-(tritylthio)propanoate) is a compound that has garnered attention for its potential biological activities. This article synthesizes current findings on its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, along with relevant case studies and research data.

Chemical Structure and Properties

This compound is characterized by a tritylthio group attached to a propanoate backbone. Its chemical formula is C18H21NO2S, and it is classified under the category of thioether compounds, which are known for their diverse biological activities.

1. Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of the 2-amino-3-cyanopyridine scaffold have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The zones of inhibition (ZI) for these compounds can be comparable to standard antibiotics such as cefixime and azithromycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundGram-positive Activity (ZI mm)Gram-negative Activity (ZI mm)
This compoundTBDTBD
Compound A1618
Compound B169

2. Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, including DPPH and ABTS radical scavenging tests. Compounds in this class have demonstrated varying degrees of antioxidant activity, often measured by IC50 values, which indicate the concentration required to inhibit 50% of the free radicals.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
This compoundTBDTBD
Standard Ascorbic Acid5040

3. Enzyme Inhibition Studies

Enzyme inhibition studies have shown that this compound may act as an inhibitor for certain enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values obtained in these studies suggest that it could be a potential candidate for further pharmacological exploration.

Table 3: Enzyme Inhibition Potency

CompoundAChE IC50 (μg/mL)BChE IC50 (μg/mL)
This compoundTBDTBD
Galantamine0.950.87

Case Studies

Case studies focusing on the application of this compound or its derivatives in medicinal chemistry highlight its role in developing new therapeutic agents. For example, investigations into its use as a scaffold for synthesizing novel antibacterial agents have yielded promising results, demonstrating its potential in combating resistant bacterial strains.

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